molecular formula C8H10O3S2 B1316828 Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate CAS No. 120596-96-5

Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate

Cat. No.: B1316828
CAS No.: 120596-96-5
M. Wt: 218.3 g/mol
InChI Key: OXAILEVWWOWVBB-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate is an organic compound characterized by a unique structure that includes a dithietane ring and an oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with a suitable dithietane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the cyclization and formation of the dithietane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the dithietane ring to a more reduced form, such as a thiol or disulfide.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the dithietane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing sulfur atoms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate involves its interaction with various molecular targets, particularly those containing nucleophilic sites. The dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate can be compared with other similar compounds, such as:

    Diethyl 2-(1,3-dithietan-2-ylidene)propanedioate: Similar structure but with different ester groups.

    Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxopropanoate: Similar structure but with a different carbonyl group.

These compounds share the dithietane ring but differ in their ester or carbonyl groups, leading to variations in their chemical reactivity and biological activity. The unique combination of the dithietane ring and the oxobutanoate moiety in this compound makes it distinct and valuable for specific applications.

Properties

IUPAC Name

ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S2/c1-3-11-7(10)6(5(2)9)8-12-4-13-8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAILEVWWOWVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1SCS1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558067
Record name Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120596-96-5
Record name Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate
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